molecular formula C13H25N3O4S B2808546 N-(2,3-dimethoxy-2-methylpropyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2034243-27-9

N-(2,3-dimethoxy-2-methylpropyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2808546
CAS No.: 2034243-27-9
M. Wt: 319.42
InChI Key: LEPCHADCJMCGBS-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a synthetic organic compound characterized by its unique structural features, including an imidazole ring substituted with sulfonamide and alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Sulfonamide Introduction: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The final step involves the alkylation of the imidazole ring with 2,3-dimethoxy-2-methylpropyl bromide and isopropyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Sulfonic acids, thiols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dimethoxy-2-methylpropyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It can also serve as a probe to investigate the biological pathways involving imidazole derivatives.

Medicine

Medically, this compound has potential as a pharmaceutical agent due to its structural similarity to known drugs. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The imidazole ring can interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxy-2-methylpropyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-carboxamide
  • N-(2,3-dimethoxy-2-methylpropyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-thiol

Uniqueness

Compared to similar compounds, N-(2,3-dimethoxy-2-methylpropyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O4S/c1-10(2)12-15-11(7-16(12)4)21(17,18)14-8-13(3,20-6)9-19-5/h7,10,14H,8-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPCHADCJMCGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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